2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a complex organic compound belonging to the class of benzopyranones This compound features a benzopyranone core with a dichlorophenyl group at the 2-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps, starting with the construction of the benzopyranone core. One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base. The dichlorophenyl group can be introduced through subsequent halogenation reactions.
Industrial Production Methods
In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound into its corresponding hydroxyl derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzopyranone core.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: : Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenyl)-3,4-dihydro-2H-1-benzopyran-4-one
2-(2,4-dichlorophenyl)-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one
2-(2,4-dichlorophenyl)-7-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Uniqueness
2-(2,4-dichlorophenyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-6-methyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2O2/c1-9-2-5-15-12(6-9)14(19)8-16(20-15)11-4-3-10(17)7-13(11)18/h2-7,16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCRNJHKHQRPJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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